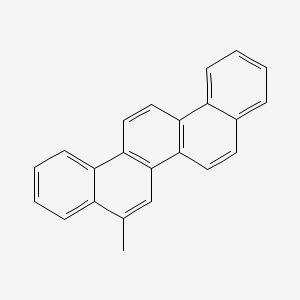

5-Methylpicene

Description

Historical Context of Picene (B1221364) Hydrocarbons and Alkylated Analogs

Picene, the parent compound of 5-Methylpicene, has been known to chemists for over a century. It is a hydrocarbon that can be found in the pitchy residue from the distillation of peat tar and petroleum. nih.gov Historically, it could be synthesized by reacting a mixture of naphthalene (B1677914) and 1,2-dibromoethane with anhydrous aluminum chloride. nih.gov Picene itself is a large, colorless, plate-like crystalline solid that exhibits blue fluorescence. nih.gov

The study of polycyclic aromatic hydrocarbons took on significant new dimensions in the early 20th century with the investigation into their potential carcinogenic properties. biorxiv.org This line of inquiry led to the synthesis and examination of a vast number of PAHs to understand the relationship between their structure and biological activity. biorxiv.org

In more recent history, interest in picene and its derivatives was renewed by reports of superconductivity in alkali metal-doped picene, although this finding has been met with skepticism due to difficulties in reproducing the results. nih.gov This discovery, however, spurred further research into the synthesis and properties of picene and its substituted analogs, with the goal of developing novel organic electronic materials. rsc.org The synthesis of substituted picenes, including those with alkyl groups, has been explored through various methods, including palladium-catalyzed cross-coupling reactions and solar light-induced photocyclization. rsc.orgnih.gov

Significance of Polycyclic Aromatic Hydrocarbons with Methyl Substitution in Modern Chemistry

The substitution of a methyl group onto the aromatic core of a polycyclic aromatic hydrocarbon can have a profound impact on its chemical and physical properties. The presence of a methyl group can reduce the thermal severity required to initiate chemical reactions in molecular mixtures. nih.gov Research has shown that methyl substituents on PAHs can be key features in the thermal conversion and transformation of these materials. nih.gov

From a materials science perspective, methyl substitution can influence the solid-state packing of PAHs, which in turn affects their electronic properties, such as charge carrier mobility. The methyl group, due to its steric bulk, can alter the intermolecular stacking of the aromatic rings, which is a critical factor in the performance of organic electronic devices.

Furthermore, the methyl group can serve as a reactive handle for further functionalization of the PAH core, allowing for the synthesis of more complex molecular architectures. The role of methyl radicals has been explored in the growth of PAHs, where a process of methyl addition followed by cyclization can lead to the expansion of the hexagonal carbon network.

Overview of Current Research Trajectories for Substituted Picenes

While specific research on 5-Methylpicene is limited, the broader field of substituted picenes is an active area of investigation. A significant portion of this research is focused on understanding how different substituent groups and their positions on the picene framework affect the material's physicochemical properties.

For instance, a series of methoxy-substituted picenes have been synthesized and studied. nih.gov This research demonstrated that the position of the substituent has a significant effect on the electronic structure and the single-crystal packing of the molecules. nih.gov Specifically, substitution at the outer positions of the picene core had a different effect on the highest occupied molecular orbital (HOMO) geometry compared to substitution at the inner positions. nih.gov These changes in molecular packing and electronic structure were found to directly impact the material's performance in organic field-effect transistors (OFETs), with the substituted picenes showing lower hole mobilities than the parent, unsubstituted picene. nih.gov

The development of novel and efficient synthetic routes to substituted picenes is another key research trajectory. nih.gov Methods such as palladium-catalyzed intramolecular double cyclization and Wittig reaction/intramolecular cyclization sequences are being employed to create a variety of functionalized picene derivatives. nih.govnih.gov These synthetic efforts are crucial for providing the materials needed to systematically investigate the structure-property relationships in this class of compounds and to explore their potential in applications such as organic electronics.

Data Tables

Table 1: General Properties of Picene (Parent Compound)

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₄ | nih.govrsc.org |

| Molar Mass | 278.33 g/mol | nih.gov |

| Appearance | Large colorless plates | nih.gov |

| Melting Point | 366 to 367 °C | nih.gov |

| Boiling Point | 518 to 520 °C | nih.gov |

| Fluorescence | Blue | nih.gov |

| Solubility | Soluble in concentrated sulfuric acid | nih.gov |

Table 2: Impact of Methyl Substitution on General Properties of PAHs

| Property | Effect of Methyl Substitution | Reference |

| Reactivity | Can lower the temperature required for thermal reactions. | nih.gov |

| Solid-State Packing | Steric hindrance from the methyl group can alter intermolecular stacking. | nih.gov |

| Electronic Properties | Changes in solid-state packing can affect charge transport properties. | nih.gov |

| Synthetic Utility | The methyl group can act as a site for further chemical modification. |

Structure

3D Structure

Properties

IUPAC Name |

5-methylpicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16/c1-15-14-23-21-11-10-16-6-2-3-8-18(16)20(21)12-13-22(23)19-9-5-4-7-17(15)19/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYUWRZFGNLIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324756 | |

| Record name | 5-methylpicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-40-3 | |

| Record name | Picene, 5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylpicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis of 5 Methylpicene

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

The precise molecular structure of 5-Methylpicene is determined through a combination of high-resolution spectroscopic methods. These techniques probe the nuclear and vibrational energy levels of the molecule, providing a unique fingerprint of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) of 5-Methylpicene

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 5-Methylpicene, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structure.

The ¹H NMR spectrum of 5-Methylpicene, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the methyl and aromatic protons. A sharp singlet appears in the upfield region, characteristic of the methyl group protons. The aromatic region of the spectrum is complex, showing a series of multiplets that correspond to the 13 protons on the picene (B1221364) backbone. The integration of these signals confirms the proton count for each distinct chemical environment. acs.org

The ¹³C NMR spectrum provides further confirmation of the molecular skeleton. It displays a signal for the methyl carbon and a series of signals for the 22 carbons of the picene framework, distinguishing between protonated and quaternary carbons. acs.org The chemical shifts are influenced by the electron density around each nucleus, allowing for the assignment of each carbon to its position in the molecule.

Table 1: ¹H NMR Spectral Data for 5-Methylpicene in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.95 | s (singlet) | 3H | CH₃ |

| 7.65–7.80 | m (multiplet) | 4H | Aromatic CH |

| 8.00–8.05 | m (multiplet) | 2H | Aromatic CH |

| 8.20–8.25 | m (multiplet) | 1H | Aromatic CH |

| 8.65 | s (singlet) | 1H | Aromatic CH |

| 8.80–9.00 | m (multiplet) | 5H | Aromatic CH |

Data sourced from Dova et al., 2015. acs.org

Table 2: Key ¹³C NMR Spectral Data for 5-Methylpicene in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 20.7 | CH₃ |

| 120.7 - 133.2 | Aromatic C & CH |

Data sourced from Dova et al., 2015. acs.org

Vibrational Spectroscopy (e.g., Raman Spectroscopy) Applied to Picene Systems

Vibrational spectroscopy techniques, such as Raman spectroscopy, are powerful tools for investigating the structural properties of PAHs like picene and its derivatives. Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from the interaction with molecular vibrations. nih.gov

For picene systems, the Raman spectrum is characterized by several distinct modes. The high-frequency region (typically 1000-1600 cm⁻¹) is dominated by intramolecular C-C and C-H stretching vibrations within the aromatic rings. researchgate.net The "breathing" modes of the benzene (B151609) rings also give rise to intense peaks. uni-tuebingen.de The introduction of a methyl group on the picene skeleton, as in 5-Methylpicene, is expected to introduce new vibrational modes associated with the methyl group itself (e.g., C-H stretching and bending modes) and perturb the existing vibrations of the picene core. These changes, although sometimes subtle, can be detected and serve as a diagnostic marker for methylation. acs.org Analysis of the parent picene molecule reveals characteristic peaks that form the basis for understanding the spectra of its derivatives. acs.org

Table 3: Representative Raman Modes in Picene Systems

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1600 | Aromatic C=C stretching |

| ~1350-1450 | Aromatic ring vibrations |

| ~1000 | Ring breathing modes |

| < 800 | C-H out-of-plane bending, skeletal deformations |

Based on general data for polycyclic aromatic hydrocarbons.

Advanced Mass Spectrometry-Based Characterization of Methylated Polycyclic Aromatic Hydrocarbons (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula from its exact mass.

For methylated PAHs such as 5-Methylpicene, HRMS is crucial for confirming its molecular formula (C₂₃H₁₆) and distinguishing it from isomers or other compounds with the same nominal mass. The technique can differentiate between molecules whose masses differ by only a fraction of a mass unit, providing a high degree of confidence in the compound's identity.

Table 4: High-Resolution Mass Spectrometry Data for 5-Methylpicene

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₁₆ |

| Nominal Mass | 292 u |

| Monoisotopic (Exact) Mass | 292.12520 u |

Theoretical exact mass calculated based on isotopic masses.

Solid-State Structural Investigations of 5-Methylpicene and Analogs

The arrangement of molecules in the solid state dictates the material properties of a compound. X-ray diffraction is the definitive method for determining this three-dimensional structure.

X-ray Diffraction Analysis of Crystalline Forms

Single-crystal X-ray diffraction (XRD) allows for the precise determination of the atomic positions within a crystal lattice. This analysis reveals the unit cell parameters (the dimensions of the repeating lattice unit), the crystal system, and the space group that describes the symmetry of the crystal.

Analysis of Crystal Packing and Supramolecular Architecture

The data obtained from XRD is used to build a model of how molecules are arranged relative to one another, an arrangement known as crystal packing. For picene and its analogs, the packing is dominated by non-covalent interactions, primarily van der Waals forces and π-π stacking. acs.org

Chromatographic Separation and Isomer Differentiation of Methylated Picenes

The analysis and differentiation of methylated picenes, including 5-methylpicene, from complex mixtures of polycyclic aromatic hydrocarbons (PAHs) present a significant analytical challenge due to the presence of numerous isomers with similar physicochemical properties. Chromatographic techniques are essential for achieving the necessary separation and identification. Methodologies such as normal-phase and reversed-phase liquid chromatography, as well as gas chromatography coupled with mass spectrometry, are pivotal in resolving these isomeric compounds.

Normal-Phase Liquid Chromatography (NPLC) for Isomeric Separation

Normal-Phase Liquid Chromatography (NPLC) is a powerful technique for the separation of isomers, making it particularly suitable for analyzing complex PAH mixtures. rsc.orgchromedia.org In NPLC, a polar stationary phase is used with a less polar, often organic, mobile phase. chromedia.org This method facilitates the separation of chemically similar substances, including isomers. chromedia.org

For PAHs and their methylated derivatives, aminopropyl (NH₂) bonded stationary phases are predominantly used. scispace.comnih.gov The retention mechanism on an NH₂ phase is primarily based on the interaction between the aromatic π-electrons of the PAH solutes and the polar amino groups of the stationary phase. scispace.com This interaction leads to a separation that correlates with the total number of aromatic carbons in the PAH structure. scispace.comnih.gov As a general rule, methyl-substituted PAHs, such as 5-methylpicene, tend to elute slightly later than their parent PAH but within the same chromatographic region. scispace.comnih.gov

Research has shown that within a group of isomers, non-planar molecules are generally less retained and therefore elute earlier than their planar counterparts. scispace.comnih.gov This is a key factor in differentiating isomers. For instance, in a study of six-ring PAHs with a molecular mass of 302 Da, it was observed that several non-planar isomers eluted distinctly before the planar ones. scispace.com

Charge-transfer stationary phases, such as those with 3-(2,4-Dinitroanilino) propyl (DNAP), offer an alternative and effective NPLC separation mechanism. ualberta.ca DNAP columns separate PAHs primarily based on their number of aromatic rings, which is a result of π-π interactions between the electron-donating PAH and the electron-accepting stationary phase. ualberta.ca

Table 1: NPLC Retention Characteristics of Selected PAHs on an Aminopropyl (NH₂) Stationary Phase

| Compound | Isomer Group | Retention Index (log I) | Planarity |

|---|---|---|---|

| Benzo[a]pyrene | Five-Ring (MM 252 Da) | 1.44 | Planar |

| Benzo[e]pyrene | Five-Ring (MM 252 Da) | 1.42 | Planar |

| Perylene | Five-Ring (MM 252 Da) | 1.36 | Planar |

| Dibenzo[a,h]anthracene | Five-Ring (MM 278 Da) | 1.58 | Non-Planar |

| Picene | Five-Ring (MM 278 Da) | 1.63 | Planar |

Note: This table is illustrative, based on general retention behaviors described in the literature. scispace.comnih.gov Retention indices are relative and depend on specific experimental conditions.

Reversed-Phase Liquid Chromatography (RP-LC) Applications

Reversed-Phase Liquid Chromatography (RP-LC) is the most widely used mode of High-Performance Liquid Chromatography (HPLC), especially for the separation of organic and hydrophobic compounds. phenomenex.comontosight.aiwikipedia.org It operates on the principle of hydrophobic interactions, utilizing a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase, which is usually a mixture of water with solvents like acetonitrile (B52724) or methanol. phenomenex.comwikipedia.org In RP-LC, hydrophobic molecules in the mobile phase tend to adsorb to the hydrophobic stationary phase, with retention increasing as the hydrophobicity of the analyte increases. wikipedia.org

RP-LC is extensively applied in pharmaceutical, biomedical, and environmental analysis. phenomenex.comontosight.aicreative-proteomics.com For PAH analysis, RP-LC on polymeric octadecylsilane (B103800) (C18) stationary phases provides excellent separations of isomeric compounds. scispace.com The separation mechanism relies on the partitioning of solutes between the stationary and mobile phases. ontosight.ai Gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often employed to effectively elute compounds with a wide range of hydrophobicities. phenomenex.com

While NPLC separates PAHs based on aromatic carbon number or ring count, RP-LC separates them primarily based on hydrophobicity. The structural differences between isomers like 5-methylpicene and its positional isomers (e.g., 1-, 2-, 3-, and 4-methylpicene) lead to subtle differences in their hydrophobicity, which can be exploited for separation using optimized RP-LC methods. researchgate.netmdpi.com The compatibility of RP-LC with mass spectrometry makes it a powerful tool for the definitive identification of these isomers. ontosight.ainih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) for Alkyl-Substituted Polycyclic Aromatic Hydrocarbon Analysis

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including PAHs and their alkylated derivatives. researchgate.net It is a prevailing methodology due to its high separation efficiency, sensitivity, and ability to provide structural information for identification. researchgate.netshimadzu.com The analysis of alkyl-PAHs is crucial as these compounds are significant components of petrogenic sources and can exhibit considerable toxicity. cedre.frdiva-portal.org

In GC/MS analysis of PAHs, the separation is typically achieved on a capillary column with a specific stationary phase. shimadzu.com Phenyl-substituted polysiloxane phases (e.g., 50% phenyl-polysiloxane) are commonly used and have demonstrated excellent capabilities in separating isomeric PAHs. researchgate.netresearchgate.netmdpi.com The separation of the numerous PAH isomers can be challenging as many share the same mass, making chromatographic resolution paramount. shimadzu.comdiva-portal.org

The oven temperature program is a critical parameter that must be carefully optimized to achieve the separation of closely eluting isomers. caymanchem.com By using a slow temperature ramp, baseline resolution between structural isomers can often be accomplished. caymanchem.com Following separation by the gas chromatograph, the mass spectrometer fragments the eluting compounds, producing a mass spectrum that serves as a chemical fingerprint, allowing for their identification. researchgate.net For complex samples like coal tar, a preliminary fractionation by NPLC can be employed to simplify the mixture before GC/MS analysis, enabling the identification of a greater number of PAHs and their methylated derivatives. researchgate.net

Table 2: Typical GC/MS Conditions for PAH Analysis

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890A or similar diva-portal.org |

| Column | Select PAH column (30m x 0.25mm, df=0.15µm) or similar shimadzu.comcedre.frdiva-portal.org |

| Inlet Mode | Splitless shimadzu.comcedre.fr |

| Injector Temperature | 300°C shimadzu.comcedre.fr |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) cedre.fr |

| Oven Program | e.g., 90°C (2 min) → 5°C/min to 320°C (12 min) shimadzu.com |

| MS Detector | Quadrupole or Tandem Mass Spectrometer (MS/MS) shimadzu.comcedre.fr |

| Ionization Mode | Electron Ionization (EI) at 70 eV diva-portal.org |

| Measurement Mode | Scan or Selected Ion Monitoring (SIM) shimadzu.com |

Source: Based on typical conditions reported in analytical literature. shimadzu.comcedre.frdiva-portal.org

Retention Behavior and Molecular Shape Parameter Correlations in Chromatography

The retention of PAH isomers in chromatographic systems is not solely dependent on boiling point or polarity but is also significantly influenced by molecular shape. researchgate.net Descriptors such as the length-to-breadth ratio (L/B) and thickness (T), an indicator of non-planarity, are used to correlate molecular geometry with retention behavior. researchgate.netnih.gov

In NPLC using an aminopropyl (NH₂) phase, the retention of PAHs is correlated with the number of aromatic carbon atoms, but for isomers, non-planarity plays a crucial role. scispace.com Non-planar isomers, which have a larger thickness (T) value, tend to be less retained and elute earlier than their planar counterparts. scispace.comnih.gov Good correlations have been observed between retention and the thickness parameter for larger PAHs (molecular mass ≥ 278 Da). scispace.com

In gas chromatography, especially on liquid crystalline stationary phases, the shape of the molecule is a key determinant of retention. researchgate.netnih.gov These phases can separate isomers based on their geometry. nih.gov Generally, retention increases with an increasing length-to-breadth (L/B) ratio, meaning more linear, rod-like molecules are retained longer than more compact, square-shaped isomers. researchgate.netnih.gov This shape selectivity is highly effective for separating positional isomers. vurup.sk

Table 3: Correlation of Molecular Shape with Chromatographic Retention for PAH Isomer Groups

| Chromatographic Method | Stationary Phase | Molecular Parameter | Observed Trend | Correlation (r) Example |

|---|---|---|---|---|

| NPLC | Aminopropyl (NH₂) | Thickness (T) / Non-planarity | Retention decreases with increasing non-planarity. scispace.com | -0.99 (for MM 278 Da isomers) scispace.com |

| GC | 50% Liquid Crystalline DMPS | Length-to-Breadth (L/B) Ratio | Retention increases with increasing L/B ratio. researchgate.net | up to 1.00 researchgate.net |

| GC | 50% Phenyl Polysiloxane | Length-to-Breadth (L/B) Ratio | Weaker correlation compared to LC phases. nih.gov | 0.14 to 0.59 nih.gov |

Source: Data compiled from studies on PAH retention behavior. scispace.comresearchgate.netnih.gov

Computational and Theoretical Investigations of 5 Methylpicene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have become a cornerstone in the investigation of molecular properties. For 5-methylpicene, these methods offer a detailed picture of its electronic landscape, which is fundamental to understanding its behavior.

Density Functional Theory (DFT) for Ground-State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgarxiv.org It has gained popularity in computational chemistry since the 1990s due to its balance of accuracy and computational cost. wikipedia.org DFT methods are based on the principle that the energy of a molecule in its ground state can be determined from its electron density. github.io This approach allows for the calculation of ground-state geometries and various electronic properties. github.iorsc.org

In the context of 5-methylpicene, DFT calculations are instrumental in determining its optimized molecular structure, including bond lengths and angles. These calculations often employ hybrid functionals, such as B3LYP, which mix DFT and Hartree-Fock exchange energies to achieve higher accuracy. github.iouni-muenchen.de The choice of basis set, such as the 6-31G(d) or the cc-pVQZ, is also crucial for obtaining reliable results. uni-muenchen.de For instance, DFT can be used to model the structure of functionalized MXene monolayers and nanotubes, investigating their stability and electronic properties. rsc.org

The electronic properties that can be derived from DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates a more reactive species. For substituted quinoxalines, for example, the LUMO is located in the pyrazine (B50134) ring, and its energy is a key determinant of the molecule's electron affinity and reduction potential. rsc.org

Computational Prediction of Vibrational Spectra and Mode Assignments

The vibrational modes of a molecule are characteristic of its structure and bonding. Computational methods, particularly DFT, can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy. rsc.orgumich.edu

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

For a molecule like 5-methylpicene, the predicted vibrational spectrum would show characteristic C-H stretching vibrations for the aromatic rings and the methyl group, typically in the region of 3100-2850 cm⁻¹. derpharmachemica.commdpi.com Aromatic C-C stretching vibrations are expected in the 1600-1400 cm⁻¹ range. mdpi.com The methyl group also exhibits specific bending (scissoring and rocking) and wagging modes. derpharmachemica.com For example, asymmetric and symmetric deformations of a methyl group are typically observed around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com The analysis of these modes can be complex due to their delocalized nature, but methods like the normal mode analysis (NMA) help in describing the atomic displacements during a molecular vibration. smu.edu

Below is a table summarizing typical calculated vibrational frequencies for methyl-substituted aromatic compounds.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Corresponding Experimental Region (cm⁻¹) * |

| Asymmetric CH₃ Stretch | 3007–2901 | 2993, 2949 |

| Symmetric CH₃ Stretch | 3007–2901 | 2918, 2848 |

| Asymmetric CH₃ Deformation | 1452–1357 | 1452, 1406, 1390 |

| Symmetric CH₃ Deformation | 1452–1357 | 1452, 1406, 1390 |

| CH₃ Rocking | - | 1070–1010 |

| Aromatic C-H Stretch | - | 3080–3010 |

| Aromatic C-C Stretch | - | ~1600–1400 |

| Note: Experimental values can vary based on the specific molecule and its environment. |

Determination of Electron Affinities and Redox Potentials

Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. libretexts.org Redox potentials, which are related to the ease of oxidation or reduction, are crucial for applications in electronics and energy storage. nih.govnih.gov Computational methods, particularly DFT, can provide reliable estimates of these properties. scielo.org.za

The electron affinity can be calculated as the energy difference between the neutral molecule and its anion. Similarly, the ionization potential (IP) is the energy difference between the neutral molecule and its cation. These values are directly related to the HOMO and LUMO energies through Koopmans' theorem, although more accurate results are obtained from direct energy difference calculations (ΔSCF method).

The redox potentials can be correlated with the calculated HOMO and LUMO energies. scielo.org.za For a series of related compounds, a linear relationship is often observed between the experimental reduction potential and the calculated LUMO energy. scielo.org.za Similarly, the oxidation potential can be correlated with the HOMO energy. scielo.org.za These correlations allow for the computational screening of new materials with desired electrochemical properties. rsc.org For instance, in quinoxaline (B1680401) derivatives, electron-donating groups like alkyls lower the reduction potential, while electron-withdrawing groups increase it. rsc.org

The following table presents a hypothetical example of calculated electronic properties for a series of methyl-substituted PAHs.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Electron Affinity (eV) | Calculated Ionization Potential (eV) |

| Picene (B1221364) | -5.8 | -1.9 | 0.8 | 6.9 |

| 1-Methylpicene | -5.7 | -1.85 | 0.85 | 6.8 |

| 5-Methylpicene | -5.75 | -1.88 | 0.82 | 6.85 |

| 13-Methylpicene | -5.68 | -1.82 | 0.88 | 6.75 |

Molecular Dynamics Simulations and Conformer Analysis of Methylpicenes

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.comnih.gov These simulations provide a detailed view of molecular behavior by solving Newton's laws of motion for a system of interacting particles. nih.gov For flexible molecules like methylpicenes, MD simulations are essential for exploring the conformational landscape and understanding how molecular shape and dynamics influence physical properties. researchgate.netmdpi.com

In MD simulations, the forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov By integrating the equations of motion, the trajectory of each atom can be followed over time, providing insights into conformational changes, diffusion, and other dynamic processes. ebsco.com

For methylpicenes, a key aspect to investigate is the rotational barrier of the methyl group and its preferred orientation relative to the picene backbone. While the methyl group is relatively small, its conformation can influence crystal packing and intermolecular interactions. MD simulations can be used to sample different conformers and determine their relative energies and populations at a given temperature. This information is crucial for understanding the retention behavior of isomeric methylpicenes in chromatographic separations. researchgate.net

Excited-State Theory and Dynamics of Aromatic Systems

The interaction of aromatic molecules with light is a fundamental process with implications for photochemistry, photophysics, and materials science. rsc.orgresearchgate.net Understanding the behavior of molecules in their electronically excited states requires the use of advanced theoretical models. aps.orgyoutube.comchemrxiv.org

Theoretical Models for Excited-State Characterization

Several theoretical methods are available to study the excited states of molecules. youtube.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. youtube.comchemrxiv.org It is often used to simulate UV-Vis absorption spectra. However, for some systems, TD-DFT may not accurately describe certain types of excited states, such as charge-transfer states. youtube.com

More advanced methods, such as multireference configuration interaction (MRCI) and second-order algebraic diagrammatic construction (ADC(2)), can provide more accurate descriptions of excited states, especially in cases where multiple electronic configurations are important. youtube.com These methods are computationally more demanding but can be used as benchmarks for less expensive methods like TD-DFT. youtube.com

The concept of excited-state aromaticity is also a key theoretical model for understanding the photochemistry of aromatic systems. acs.orgdiva-portal.orgdiva-portal.orgchinesechemsoc.org According to Baird's rule, a cyclic system with 4n π-electrons is aromatic in its lowest triplet state, while a system with 4n+2 π-electrons is antiaromatic. diva-portal.orgchinesechemsoc.org This is the reverse of Hückel's rule for the ground state. chinesechemsoc.org This change in aromaticity upon excitation can drive significant changes in molecular geometry and reactivity. acs.orgdiva-portal.org For a molecule like 5-methylpicene, which is a 4n+2 system (with 22 π-electrons), its excited states may exhibit antiaromatic character, potentially leading to specific photochemical pathways.

The following table lists some of the theoretical models used for excited-state characterization and their primary applications.

| Theoretical Model | Abbreviation | Primary Application |

| Time-Dependent Density Functional Theory | TD-DFT | Calculation of electronic excitation energies and UV-Vis spectra. |

| Multireference Configuration Interaction | MRCI | High-accuracy calculation of excited states, especially for systems with strong electron correlation. |

| Algebraic Diagrammatic Construction | ADC(n) | Calculation of excited states with a good balance of accuracy and computational cost. |

| Baird's Rule | - | Prediction of aromaticity and antiaromaticity in the lowest triplet excited state. |

Non-Adiabatic Dynamics and Conical Intersections in Photoexcited States

In the realm of theoretical photochemistry, the study of non-adiabatic dynamics is crucial for understanding the behavior of molecules in electronically excited states. For polycyclic aromatic hydrocarbons (PAHs) like 5-methylpicene, photoexcitation can lead to a breakdown of the Born-Oppenheimer approximation, which assumes that the motion of electrons and nuclei can be treated separately. wikipedia.org This breakdown is most pronounced at specific molecular geometries known as conical intersections (CIs), where two or more potential energy surfaces become degenerate (i.e., they cross). wikipedia.orgnih.gov

Conical intersections act as highly efficient "molecular funnels" that facilitate rapid, non-radiative transitions between electronic states. wikipedia.orggvsu.edu Upon absorption of a UV photon, a molecule like 5-methylpicene is promoted to an excited electronic state. The molecular wave packet then evolves on the excited-state potential energy surface and can reach a CI, at which point a very large vibronic coupling induces a non-radiative transition that returns the molecule to a lower electronic state, often the ground state. wikipedia.org This process is fundamental to the photostability of many organic molecules, including DNA. wikipedia.org

Table 1: Key Concepts in Non-Adiabatic Dynamics Relevant to Methylpicenes

| Concept | Description | Relevance to 5-Methylpicene |

|---|---|---|

| Born-Oppenheimer Approximation | Assumes the separation of electronic and nuclear motion due to the large mass difference. | Breaks down near conical intersections, requiring a non-adiabatic treatment for photoexcited 5-methylpicene. wikipedia.org |

| Potential Energy Surface (PES) | A surface that describes the energy of a molecule as a function of its geometry for a specific electronic state. | 5-methylpicene has multiple PESs (for ground and excited states) that can cross. gvsu.edu |

| Conical Intersection (CI) | A point of degeneracy between two electronic potential energy surfaces in a polyatomic molecule. | Acts as a "funnel" for ultrafast, non-radiative decay from excited states, governing the photostability and relaxation pathways of 5-methylpicene. wikipedia.orgnih.govescholarship.org |

| Non-Adiabatic Coupling | Terms in the molecular Hamiltonian that describe the interaction between electronic and nuclear motion. | These couplings are exceptionally strong at conical intersections, enabling efficient transitions between electronic states. wikipedia.orggvsu.edu |

| Vibronic Coupling | The interaction between electronic and vibrational motion. | The singularity of vibronic coupling at CIs is responsible for inducing the non-radiative transition (surface-hopping). wikipedia.org |

Computational Studies of Photoinduced Processes and Relaxation Pathways

Computational chemistry provides powerful tools for simulating the complex events that follow the absorption of light by molecules like 5-methylpicene. uzh.chrsc.org Methods such as non-adiabatic molecular dynamics (NAMD) and time-dependent density functional theory (TD-DFT) are employed to map the relaxation pathways of photoexcited molecules, offering insights that are often difficult to obtain experimentally. rsc.orgnih.gov These simulations can trace the journey of a molecule from the initial Franck-Condon region back to the electronic ground state, revealing the timescales and mechanisms of energy dissipation. lanl.govnih.gov

For a PAH like 5-methylpicene, a typical photoinduced process involves several steps. lanl.gov Initially, UV light absorption excites the molecule to a higher singlet state (e.g., S2, S3). From there, the molecule typically undergoes extremely rapid internal conversion—a non-radiative process—to the lowest excited singlet state (S1), often within femtoseconds. lanl.gov This relaxation is frequently mediated by conical intersections. nih.gov Once in the S1 state, the molecule has several competing relaxation pathways:

Fluorescence: The molecule can return to the ground state (S0) by emitting a photon. Computational methods can calculate fluorescence rates, although they can be sensitive to the level of theory used. rsc.org

Intersystem Crossing (ISC): The molecule can transition from the singlet (S1) state to a triplet (T) state. This process is critical for phenomena like phosphorescence and the generation of singlet oxygen. rsc.org

Non-Radiative Decay via Conical Intersection: The molecule can follow a path on the S1 potential energy surface that leads to an S1/S0 conical intersection, allowing for a rapid and efficient radiationless return to the ground state. nih.govlanl.gov

NAMD simulations, which often use a surface-hopping algorithm, can model these competing pathways and predict the excited-state lifetime of the molecule. nih.govlanl.gov Such studies have shown that for many organic molecules, the relaxation from higher excited states back to S1 can occur in under 100 femtoseconds, while the final decay from S1 to the ground state may take picoseconds. lanl.gov Computational investigations are therefore indispensable for building a complete picture of the photophysics and photochemistry of methylpicenes. uah.esuzh.ch

Table 2: Computational Methods for Studying Photoinduced Processes

| Method | Application | Information Gained |

|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | Calculation of excited-state energies and properties. rsc.org | Absorption spectra, transition energies, character of excited states. rsc.orglanl.gov |

| Non-Adiabatic Molecular Dynamics (NAMD) | Simulation of molecular dynamics across multiple coupled potential energy surfaces. nih.gov | Elucidation of relaxation pathways, excited-state lifetimes, quantum yields of different processes. nih.govlanl.gov |

| Complete Active Space Self-Consistent Field (CASSCF) | High-level multiconfigurational method for accurately describing electronic structures where static correlation is important, such as at CIs. uah.es | Accurate characterization of the geometry and energetics of conical intersections. quantum-journal.org |

| Surface Hopping Algorithms | A common approach within NAMD where trajectories evolve on a single PES but can "hop" to another surface at certain points based on a probability criterion. lanl.gov | Provides a practical way to simulate non-adiabatic transitions and population dynamics between states. nih.gov |

In Silico Screening and Molecular Docking Studies (e.g., 7-methylpicene-1,2-diol as an NAT inhibitor)

In silico screening and molecular docking are powerful computational techniques in drug discovery that allow for the rapid evaluation of large libraries of chemical compounds for their potential to bind to a biological target. nih.govmdpi.commdpi.com These methods have been applied to methylpicene derivatives to explore their therapeutic potential. google.comresearchgate.net

A notable example is the high-throughput virtual screening that identified 7-methylpicene-1,2-diol as a potent inhibitor of Arylamine N-acetyltransferase (NAT). researchgate.netbenthamscience.com The NAT enzyme from Mycobacterium tuberculosis is a relevant target in tuberculosis therapy because it is responsible for the acetylation, and subsequent inactivation, of the frontline drug Isoniazid. researchgate.net The emergence of Isoniazid resistance has created an urgent need for new therapeutic strategies. researchgate.net One such strategy is to co-administer Isoniazid with a NAT inhibitor, which would prevent its inactivation and enhance its efficacy.

In a computational study, a library of one hundred compounds was screened to find a potent inhibitor for the Mtb NAT enzyme. researchgate.net Through this screening, 7-methylpicene-1,2-diol was identified as a promising candidate. researchgate.netaus.ac.in This identification of a lead compound demonstrates the power of in silico methods to narrow down a vast chemical space to a manageable number of high-potential candidates for further experimental testing, thereby saving significant time and resources in the drug discovery pipeline. sysrevpharm.orgnih.gov

Ligand-Protein Interaction Analysis and Binding Affinity Predictions

Following the identification of a potential inhibitor through screening, molecular docking is used to predict its binding mode and affinity within the active site of the target protein. emanresearch.orgresearchgate.net This technique uses scoring functions to estimate the free energy of binding, with more negative scores typically indicating a stronger, more favorable interaction. orientjchem.orgnih.gov

For the identified inhibitor, 7-methylpicene-1,2-diol, molecular docking simulations were performed using programs such as Flex-X and Autodock 4.2 to predict its interaction with the NAT enzyme. researchgate.net The results showed strong binding affinity, validating its potential as a potent inhibitor. researchgate.net The binding affinity is a measure of the strength of the non-covalent interactions between the ligand and the protein, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov

The specific docking scores reported for 7-methylpicene-1,2-diol highlight its strong predicted affinity for the NAT active site. researchgate.net Analysis of the docked pose reveals the specific amino acid residues in the protein's binding pocket that interact with the ligand. researchgate.netyoutube.com These interactions are critical for stabilizing the protein-ligand complex and are a key determinant of the inhibitor's potency. nih.govnih.gov

Table 3: Predicted Binding Affinities of 7-methylpicene-1,2-diol against Mtb NAT

| Docking Program | Predicted Binding Score (kcal/mol) | Reference |

|---|---|---|

| Flex-X | -26.77 | researchgate.net |

| Autodock 4.2 | -8.26 | researchgate.net |

Note: Different docking programs use different algorithms and scoring functions, leading to variations in the absolute values of the scores. The relative ranking of compounds is often more important than the absolute values.

Principles of Computational Drug Design Applied to Methylpicenes

The investigation of methylpicene derivatives as enzyme inhibitors is an application of the broader principles of computer-aided drug design (CADD). nih.govnih.gov CADD encompasses a range of computational methods used to identify, design, and optimize new therapeutic agents. mdpi.comfrontiersin.org These approaches are generally categorized into two main types: structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.orgnih.gov

The study of 7-methylpicene-1,2-diol as a NAT inhibitor is a clear example of SBDD. researchgate.net This approach relies on the known three-dimensional structure of the target protein, which can be determined experimentally via X-ray crystallography or predicted using methods like homology modeling. sysrevpharm.orgemanresearch.org With the target structure in hand, computational tools can be used for:

Virtual Screening: Docking large libraries of small molecules into the target's binding site to identify "hits" with high predicted binding affinity. sysrevpharm.orgemanresearch.org

Lead Optimization: Modifying the chemical structure of a known active compound (a "lead") to improve its properties, such as potency, selectivity, or pharmacokinetic profile. nih.govnih.gov This is often guided by analyzing the structure-activity relationship (SAR), which correlates changes in chemical structure with changes in biological activity. mdpi.comnih.gov

De Novo Design: Designing novel molecules from scratch that are predicted to fit the shape and chemical environment of the target's active site. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Methylpicene |

| 7-methylpicene-1,2-diol |

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available on the electronic structure and photophysical properties of the chemical compound 5-Methylpicene to generate the detailed article as requested.

The provided outline requires specific experimental and theoretical findings for 5-Methylpicene, including:

Absorption and emission spectra in various solvents.

Fluorescence quantum yields and the effects of solvent polarity.

Stokes shift analysis.

Femtosecond-resolved spectroscopy data.

Multiexponential decay analysis and excited-state lifetimes.

Observations of intramolecular charge transfer phenomena.

The search did not yield any dedicated studies or datasets that address these specific photophysical characteristics for 5-Methylpicene. While general principles of spectroscopy and excited-state dynamics for aromatic hydrocarbons and methylated chromophores are well-documented, applying this general knowledge to create a specific, data-driven article on 5-Methylpicene without direct research on the compound would result in speculation and inaccuracies.

Therefore, it is not possible to fulfill the request while adhering to the strict requirements of providing thorough, informative, and scientifically accurate content focused solely on 5-Methylpicene.

Electronic Structure and Photophysical Properties of 5 Methylpicene

Relationship between Molecular Structure and Electronic Transitions in 5-Methylpicene

The electronic transitions in 5-methylpicene, like other PAHs, are primarily π → π* transitions, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital. The energy and probability of these transitions are dictated by the molecule's electronic structure, which is a direct consequence of its atomic arrangement.

The picene (B1221364) molecule consists of five fused benzene (B151609) rings in an "armchair" arrangement. This extensive π-conjugated system results in a series of closely spaced molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as the HOMO-LUMO energy gap largely determines the wavelength of the lowest energy electronic absorption. For solid picene, the band gap has been reported to be around 3.3 eV. aps.org Computational studies on an isolated picene molecule provide a HOMO-LUMO gap of approximately 2.9 eV. aps.org

The addition of a methyl group at the 5-position introduces an electron-donating substituent to the picene core. This inductive effect is known to raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap. Consequently, a bathochromic (red) shift in the absorption and fluorescence spectra of 5-methylpicene is anticipated compared to unsubstituted picene. The vibrational fine structure observed in the electronic spectra of PAHs is also influenced by the molecular structure, with specific vibrational modes coupling to the electronic transitions.

Table 1: Calculated Electronic Properties of Picene

| Property | Value | Reference |

| HOMO-LUMO Gap (Solid) | ~3.3 eV | aps.org |

| HOMO-LUMO Gap (Isolated Molecule) | ~2.9 eV | aps.org |

| Conduction Bandwidth | ~0.5 eV | aps.org |

| Valence Bandwidth | ~0.5 eV | aps.org |

Note: This data is for the parent compound, picene. The values for 5-methylpicene are expected to be slightly different due to the presence of the methyl group.

Photostability and Photochemical Reactivity of the 5-Methylpicene Core

The photostability of a molecule refers to its ability to resist degradation upon exposure to light. For PAHs like picene, photodegradation can occur through various pathways, including photooxidation and photodimerization. The photochemical reactivity of the 5-methylpicene core will be influenced by its electronic structure and the accessibility of reactive sites.

Picene itself is a relatively stable aromatic compound. researchgate.net However, like many PAHs, it can undergo photochemical reactions, particularly in the presence of oxygen and UV light. The introduction of a methyl group can potentially influence the photostability of the picene core. On one hand, the electron-donating nature of the methyl group might increase the electron density in the aromatic system, potentially making it more susceptible to photooxidation. On the other hand, the methyl group could provide steric hindrance at the site of attachment, which might protect that specific region of the molecule from photochemical attack.

The specific position of the methyl group is crucial. The 5-position (and the equivalent 8-, 9-, and 12-positions) is in a "bay-region" of the picene structure. Substituents in these regions can influence the planarity of the aromatic system and affect its susceptibility to certain photochemical reactions.

Intermolecular Interactions and Supramolecular Assemblies of 5 Methylpicene

Types of Intermolecular Forces in Aromatic Systems (e.g., Van der Waals Interactions, π-π Stacking)

The interactions between molecules of 5-methylpicene, like other aromatic systems, are governed by a combination of non-covalent forces. These forces, while individually weak compared to covalent bonds, collectively determine the physical properties and solid-state structure of the material. britannica.comwikipedia.orgbyjus.com

Van der Waals Forces: This is a general term for intermolecular attractions that includes London dispersion forces and dipole-dipole interactions. libretexts.org For a nonpolar molecule like 5-methylpicene, the dominant component is the London dispersion force. britannica.com This force arises from temporary, fluctuating dipoles created by the movement of electrons within the molecule's extensive π-system. The large surface area and high number of polarizable electrons in the picene (B1221364) framework result in substantial dispersion forces. The addition of the methyl group increases the total electron count and surface area, further strengthening these interactions.

π-π Stacking Interactions: Aromatic rings engage in specific non-covalent interactions known as π-π stacking. libretexts.org This is a result of electrostatic and dispersion interactions between the electron-rich π-clouds of adjacent aromatic systems. nih.gov These interactions can manifest in several geometries, most commonly a parallel-displaced or "slipped-stack" arrangement, where the centroid of one ring is offset from the centroid of the next. wikipedia.org A face-to-face "sandwich" configuration is generally less favorable due to electrostatic repulsion between the electron clouds. wikipedia.org The extensive π-system of the picene core is the primary driver for these interactions.

C–H···π Interactions: The presence of the methyl group introduces the possibility of C–H···π interactions. These are a form of weak hydrogen bond where a partially positive hydrogen atom (from the methyl group) interacts favorably with the electron-rich π-face of an adjacent picene molecule. researchgate.netnih.gov These interactions are highly directional and can play a crucial role in determining the precise orientation of molecules in the solid state. rsc.orgreading.ac.uk

| Intermolecular Force | Description | Typical Energy (kJ/mol) | Dependence on 5-Methylpicene Structure |

| London Dispersion | Attraction from temporary, correlated dipoles due to electron movement. | 0.4 - 40 | Dominant force; strengthened by large π-system and additional electrons from the methyl group. |

| π-π Stacking | Attraction between aromatic rings via electrostatic and dispersion forces. | 10 - 50 | Primary interaction of the picene core; geometry is sensitive to steric hindrance. |

| C–H···π Interaction | Weak hydrogen bond between a C-H bond and a π-system. | 2 - 10 | Introduced by the methyl group; provides directional control in molecular packing. researchgate.netnih.gov |

Influence of Intermolecular Interactions on Solid-State Organization and Material Properties

The arrangement of molecules in a crystal lattice, or the solid-state organization, is a direct consequence of the optimization of these intermolecular forces. The final structure represents the thermodynamic minimum, maximizing attractive interactions while minimizing repulsion.

For unsubstituted picene, the crystal structure is characterized by a herringbone packing motif, where molecules are arranged in a tilted fashion to maximize C–H···π interactions between the edge of one molecule and the face of its neighbor. This arrangement minimizes π-π repulsion while still benefiting from strong van der Waals forces.

The introduction of a methyl group at the 5-position is expected to significantly alter this packing. Based on studies of other methylated PAHs, several effects can be predicted:

Steric Influence: The methyl group adds steric bulk to the "fjord" region of the picene molecule. This bulkiness can disrupt the efficient herringbone packing seen in pure picene, forcing a different, potentially less dense, crystal structure to accommodate the substituent. rsc.orgreading.ac.uk

Directional Control: The methyl group's ability to act as a C–H donor for C–H···π interactions can introduce new, highly specific directional contacts. rsc.orgrsc.org These interactions can compete with the edge-to-face interactions of the picene core, leading to novel packing arrangements.

Modified Material Properties: Crystal packing directly impacts material properties such as melting point, solubility, and electronic conductivity. A less efficient or less dense packing arrangement caused by the methyl group might lead to a lower melting point compared to unsubstituted picene. Conversely, specific new interactions could stabilize the lattice. mdpi.com The charge transport properties, crucial for applications in organic electronics, are exquisitely sensitive to the degree of π-orbital overlap between adjacent molecules, which is determined by the solid-state packing. ossila.com

Self-Assembly Behavior and Potential for Nanostructure Formation

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov π-conjugated molecules like picene and its derivatives are known to self-assemble, particularly on flat surfaces or at liquid-solid interfaces, to form well-defined nanostructures. rsc.org This process is governed by the balance between molecule-molecule interactions (π-π stacking, van der Waals forces) and molecule-substrate interactions.

For 5-methylpicene, the self-assembly process would be modulated by the methyl substituent.

On Surfaces: When deposited on a substrate like graphite (B72142) or a metal surface, unsubstituted PAHs often form flat-lying, ordered monolayers. The methyl group in 5-methylpicene would act as a spacer, potentially lifting parts of the molecule off the surface and influencing the orientation of the entire assembly. This could prevent the formation of highly compact 2D layers but might favor the growth of three-dimensional nanostructures like ribbons or wires. rsc.org

In Solution: In solution, the balance of forces, including interactions with the solvent, dictates aggregation. The increased van der Waals forces and potential for specific C-H···π bonds from the methyl group could drive the formation of aggregates like nanofibers or vesicles, depending on the solvent environment. rsc.org The methyl group's hydrophobic nature would favor aggregation in polar solvents.

Host-Guest Chemistry and Inclusion Complexes Involving the Picene Framework

Host-guest chemistry involves the formation of a complex between a large "host" molecule with a binding cavity and a smaller "guest" molecule. libretexts.orgmdpi.com The rigid, concave π-surface of the picene framework presents a potential binding site for suitable guest molecules.

Theoretically, the electron-rich cavity of picene could act as a host for electron-poor aromatic guests through π-π stacking interactions, or for small molecules that can fit within its cleft. Pentiptycene, a related rigid aromatic framework, is known to form such inclusion complexes. core.ac.uk

However, for 5-methylpicene, the potential for acting as a host is likely diminished. The 5-position is located deep within the most sterically crowded region of the molecule. A methyl group at this position would effectively block the cavity, sterically hindering the entry of almost any potential guest molecule. Therefore, while the broader picene framework possesses features conducive to host-guest interactions, the specific substitution pattern of 5-methylpicene makes it an unlikely candidate to form stable inclusion complexes. No experimental evidence for such complexes involving picene or its derivatives as the host has been reported in the literature. The more common approach in this area involves using well-established hosts, such as cyclodextrins or calixarenes, to encapsulate aromatic guests. nih.govmdpi.comnih.govfau.demdpi.com

Applications of 5 Methylpicene in Organic Materials Science and Advanced Technologies

Organic Electronic Materials

Organic electronic materials, built from carbon-based molecules and polymers, are foundational to technologies like flexible displays and low-cost solar cells. okayama-u.ac.jpsolubilityofthings.com PAHs such as picene (B1221364) and its derivatives are promising candidates for these applications due to their rigid, planar structures and delocalized π-electron systems, which facilitate charge transport. rsc.orgontosight.ai

The charge transport properties of an organic material determine its efficacy as a semiconductor. In organic crystals, charge can move via two primary mechanisms: coherent band-like transport, common in highly ordered single crystals, and incoherent hopping transport, which dominates in polycrystalline or disordered thin films where charge carriers are localized and jump between molecular sites. researchgate.netresearchgate.netutwente.nl

Picene's charge transport properties have been investigated using density functional theory and classical Marcus charge transfer theory. acs.orgscispace.com These studies show that picene exhibits p-type (hole-transporting) semiconductor behavior. While pentacene (B32325), a linear isomer, has been more extensively studied, picene offers superior air stability due to its lower Highest Occupied Molecular Orbital (HOMO) energy level, making it a more robust candidate for practical devices. nih.govacs.orgresearchgate.net Theoretical calculations place the drift hole mobility for pristine picene crystal at 0.644 cm² V⁻¹ s⁻¹, with the potential to reach up to 2.629 cm² V⁻¹ s⁻¹ along the π–π stacking direction. acs.orgscispace.com

Table 1: Comparison of Calculated Electronic Properties for Picene and Pentacene This table presents theoretical data for the parent compounds to provide context for 5-Methylpicene's potential properties.

| Property | Picene | Pentacene | Reference |

| Formula | C₂₂H₁₄ | C₂₂H₁₄ | nih.gov |

| Band Gap (Eg) | 4.21 eV | 1.80 eV | nih.govresearchgate.net |

| Calculated Hole Mobility | 0.644 cm² V⁻¹ s⁻¹ | 2.147 cm² V⁻¹ s⁻¹ | acs.org |

| Maximum Theoretical Mobility | 2.629 cm² V⁻¹ s⁻¹ | - | scispace.com |

| Air Stability | High | Low | nih.govacs.org |

Organic field-effect transistors (OFETs) are fundamental components of organic electronic circuits. okayama-u.ac.jp The performance of an OFET is largely defined by the charge carrier mobility of the semiconductor used in its active layer. Picene has been successfully incorporated into p-channel OFETs, demonstrating its viability as a functional semiconductor. solubilityofthings.comresearchgate.net Its greater stability compared to pentacene makes it particularly attractive for developing devices with longer operational lifetimes. nih.govresearchgate.net

Studies on extended phenacenes (the class of molecules to which picene belongs) show a clear structure-property relationship, with mobility values being highly dependent on molecular packing and film morphology. researchgate.net For example, thin-film FETs using okayama-u.ac.jpphenacene and researchgate.netphenacene have achieved hole mobilities of up to 3(1) and 1(1) cm² V⁻¹ s⁻¹, respectively, when using an electric-double-layer (EDL) gate dielectric. researchgate.net

For 5-Methylpicene, its potential in OFETs is directly linked to the effects of methyl substitution. While direct experimental data is limited, it is known that functionalization can be used to engineer desired properties. For instance, the introduction of electron-withdrawing groups onto the picene core has been explored to create n-type (electron-transporting) semiconductors, enabling the fabrication of complementary circuits. okayama-u.ac.jp The methyl group in 5-Methylpicene, being electron-donating, would preserve the p-type character. Its influence on solid-state packing could either enhance or slightly hinder charge mobility depending on the resulting intermolecular arrangement in the transistor's channel layer. A synthesis for 5-Methylpicene has been reported, which is the first step toward its integration into such devices. rsc.org

Organic light-emitting diodes (OLEDs) are devices that produce light from a thin film of an organic compound when an electric current is applied. wikipedia.org The color and efficiency of an OLED are determined by the electronic structure of the emissive organic material. wikipedia.org PAHs are a key class of materials for OLEDs due to their inherent luminescence. solubilityofthings.com

Picene and its derivatives are considered for applications in OLEDs and other optoelectronic devices because of their electronic properties and stability. solubilityofthings.comontosight.ai The introduction of a substituent like a methyl group can tune the optoelectronic properties of the parent molecule. Specifically, the methyl group can subtly alter the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn can shift the wavelength of the emitted light. This principle of "tuning" by chemical modification is central to developing materials for specific colors in OLED displays. While specific studies on 5-Methylpicene in OLEDs are not widely reported, related picene derivatives have been explored for these applications. researchgate.netresearchgate.net

Superconducting Materials Research (by analogy with picene)

The discovery of superconductivity in alkali-metal-intercalated PAHs marked a significant milestone, demonstrating that materials composed solely of carbon and hydrogen could exhibit this remarkable quantum phenomenon. rsc.orgnih.gov

In 2010, researchers discovered that intercalating potassium into solid picene (C₂₂H₁₄) induces metallic behavior and superconductivity. nih.gov Intercalation is a process where atoms or ions are inserted into the voids within a host material's crystal lattice. scispace.com In the case of KₓPicene, potassium atoms donate electrons to the picene molecules, transforming the insulating hydrocarbon into a metallic conductor. arxiv.org

Subsequent research has shown that the superconducting transition temperature (Tc)—the temperature below which the material has zero electrical resistance—depends on the stoichiometry of potassium. Two distinct superconducting phases have been identified for KₓPicene: one with a Tc of 7 K and another with a Tc of 18 K. nih.gov The 18 K phase is observed at a stoichiometry of approximately K₃Picene, where three electrons are transferred to each picene molecule. arxiv.orgaps.org This discovery has spurred research into other intercalated PAHs, with superconductivity also being reported for systems based on phenanthrene, coronene, and dibenzopentacene. iphy.ac.cn However, it is worth noting that the reproducibility of these findings has been a subject of scientific debate, with some studies failing to observe superconductivity. rsc.org

Table 2: Reported Superconducting Critical Temperatures (Tc) in Alkali-Metal Intercalated PAHs

| Compound | Dopant | Max. Reported Tc | Reference |

| Picene | K | 18 K | nih.govscispace.comiphy.ac.cn |

| Phenanthrene | K | 5 K | iphy.ac.cn |

| Chrysene | K | Not Reported | iphy.ac.cn |

| Coronene | K | 15 K (under pressure) | iphy.ac.cn |

| Dibenzopentacene | K | 33 K | iphy.ac.cn |

The mechanism behind superconductivity in intercalated PAHs is thought to be related to electron-phonon coupling, a concept described by the Bardeen-Cooper-Schrieffer (BCS) theory. aps.org In this model, interactions between the donated electrons and the vibrational modes (phonons) of the picene molecules lead to the formation of Cooper pairs, which can move through the lattice without resistance.

The introduction of a methyl group to the picene core, creating 5-Methylpicene, could theoretically modulate this superconducting behavior in several ways:

Electronic Effects: The electron-donating nature of the methyl group slightly alters the electronic charge distribution on the picene anion. This could modify the density of states at the Fermi level, a key parameter in the BCS theory that influences Tc. numberanalytics.com

Structural Effects: The methyl group acts as a spacer, increasing the distance between picene molecules. This change in the crystal lattice would affect the intercalation process of potassium atoms and alter the intermolecular electronic coupling.

Phonon Spectrum Modification: The vibrational modes of the 5-Methylpicene molecule will differ from those of unsubstituted picene due to the additional methyl group. Since electron-phonon coupling is critical, this change in the phonon spectrum could directly impact the strength of the pairing interaction and, consequently, the superconducting transition temperature.

While substitution can have a pair-breaking effect that suppresses superconductivity, it can also be used to fine-tune the material's properties to enhance it. aps.org Further theoretical and experimental studies on intercalated 5-Methylpicene are needed to determine how these factors would collectively influence its potential as a superconducting material.

Principles of Materials Engineering and Molecular Design

The development of new organic materials is a multidisciplinary field that merges physics, chemistry, and engineering to create substances with specific, predetermined characteristics. medcraveonline.com Materials engineering focuses on the study of material properties—such as mechanical, electrical, thermal, and optical—and how these properties are influenced by the material's composition and internal structure. medcraveonline.com In the context of organic materials, this involves the strategic design and synthesis of molecules to achieve desired functions. acs.orgacs.org

5-Methylpicene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₁H₁₆ and a molecular weight of approximately 276.35 g/mol . ontosight.ai It appears as a yellowish, crystalline solid with a melting point in the range of 145-148°C. ontosight.ai The molecule consists of five fused benzene (B151609) rings in a stable "armchair" configuration, with a methyl group (-CH₃) attached at the 5-position. This structure, a derivative of picene, is a product of deliberate molecular design, where the addition of the methyl group is intended to modify the intrinsic properties of the parent picene core. This approach is fundamental to creating a vast library of materials from a single molecular scaffold, each fine-tuned for a specific purpose. acs.orgacs.org

Rational molecular design is a foundational strategy in organic materials science where molecules are purposefully engineered to exhibit specific functionalities. acs.orgchemrxiv.org This approach relies on a deep understanding of how a molecule's structure dictates its properties. For polycyclic aromatic compounds, key objectives include enhancing stability, tuning electronic energy levels (like the HOMO-LUMO gap), and improving processability for device fabrication. acs.orgacs.orgchemrxiv.org The development of stable and tunable polycyclic aromatic compounds is critical for advancing organic optoelectronics. chemrxiv.orgchemrxiv.org

The functionalization of a core PAH, such as picene, is a primary tool in rational design. The introduction of a simple alkyl group, like the methyl group in 5-Methylpicene, can have several predictable effects:

Solubility and Processability: The addition of alkyl groups often enhances the solubility of the parent PAH in organic solvents. This is crucial for solution-based processing techniques, such as spin-coating or inkjet printing, which are cost-effective methods for fabricating large-area organic electronic devices.

Molecular Packing: The methyl group acts as a steric modulator, influencing how individual molecules arrange themselves in the solid state. This intermolecular organization is critical as it directly impacts charge transport efficiency in organic semiconductors. rsc.org

Electronic Properties: While the effect is less pronounced than with strong electron-donating or -withdrawing groups, the methyl group can subtly alter the electronic landscape of the picene core through an inductive effect, fine-tuning its HOMO and LUMO energy levels. rsc.orgokayama-u.ac.jp

This design strategy allows scientists to create derivatives with optimized performance for specific applications, such as n-channel field-effect transistors, by attaching functional groups that modify the electronic features of the picene core. rsc.orgokayama-u.ac.jp

Table 1: Illustrative Effects of Molecular Design on Picene Derivatives

| Property | Parent Picene | Functionalized Picene (e.g., 5-Methylpicene) | Rationale for Change |

| Solubility | Low in common organic solvents | Potentially higher | The non-polar methyl group can disrupt close packing and improve interaction with solvents. |

| HOMO/LUMO Gap | ~3.3 eV researchgate.net | Slightly altered | The methyl group's inductive effect can subtly shift frontier molecular orbital energies. rsc.org |

| Solid-State Packing | Herringbone structure | Modified herringbone or other polymorph | The steric bulk of the methyl group influences intermolecular arrangement, affecting π-orbital overlap. rsc.org |

| Chemical Stability | High (more stable than pentacene) researchgate.net | High | The stable "armchair" picene core is retained. |

The concept that a molecule's structure dictates its properties is a central tenet of chemistry and materials science. nih.gov In advanced organic materials, this relationship is paramount, as even minor structural changes can lead to dramatic shifts in performance. researchgate.net

For 5-Methylpicene, the key structure-property relationships are derived from its two main components: the picene core and the methyl substituent.

The Picene Core: The five-ring, π-conjugated system is the source of the molecule's semiconducting properties. The "armchair" arrangement of the fused rings in picene gives it a higher chemical stability and a larger HOMO-LUMO gap compared to its linear isomer, pentacene, making it a more robust candidate for devices operating in ambient conditions. researchgate.netresearchgate.net This enhanced stability is a direct consequence of its molecular topology.

The Methyl Group: As a substituent, the methyl group's primary role is to fine-tune the properties imparted by the core. Its influence on solid-state packing is particularly significant. The way molecules arrange themselves determines the degree of orbital overlap between adjacent molecules, which is the pathway for charge carriers (electrons and holes) to move through the material. By altering the packing, the methyl group can directly influence the charge carrier mobility of the material.

The study of these relationships allows for the creation of computational databases that can predict the properties of novel PAHs, accelerating the discovery of new functional materials for organic electronics. nih.gov

Table 2: Key Structure-Property Relationships in Picene-Based Materials

| Structural Feature | Corresponding Property | Impact on Material Performance |

| Extended π-Conjugation | Semiconductor behavior | Enables the transport of electrical charge. |

| "Armchair" Isomerism | High chemical stability | Leads to longer device lifetimes and operational stability in air. researchgate.net |

| Peripheral Methyl Group | Modified intermolecular packing | Affects charge carrier mobility; a critical parameter for transistor and solar cell efficiency. rsc.org |

| HOMO/LUMO Energy Levels | Optical and electronic properties | Determines the energy of light absorbed/emitted and the ease of charge injection/extraction in devices. rsc.orgokayama-u.ac.jp |

Potential in Energy Capture and Storage Applications

Based on the established applications of polycyclic aromatic hydrocarbons, 5-Methylpicene holds potential in technologies related to energy capture and storage. The large, electron-rich π-system of the picene core is well-suited for interacting with ions and photons, making it a promising candidate for active materials in next-generation energy devices.

The potential for PAHs to serve as advanced anode materials in energy storage applications has spurred significant research. uchicago.edu Studies on various PAHs have demonstrated their ability to function as active materials in batteries by leveraging their redox activity and ability to intercalate ions. researchgate.net

Energy Storage: PAHs are increasingly investigated as electrode materials for high-capacity batteries, including lithium-ion, sodium-ion, and aluminum-ion systems. mdpi.comrsc.org The mechanism involves the reversible uptake and release of ions (e.g., Li⁺, Na⁺) within the molecular structure, which is stabilized by the delocalized π-electrons. The defined molecular structure of PAHs helps in understanding the correlation between structure and battery performance. rsc.org 5-Methylpicene could potentially be used in this context, where its molecular weight, redox potential, and structural stability during ion intercalation/de-intercalation would be key performance metrics. The methyl group might influence the voltage profile and the structural integrity of the electrode during cycling.

Energy Capture: In the field of organic photovoltaics (OPVs), PAHs are used as electron-donor or electron-acceptor materials in the light-absorbing active layer. The efficiency of an OPV device is highly dependent on the electronic properties and thin-film morphology of these materials. The tunability of 5-Methylpicene's properties through its methyl group could be advantageous. For instance, enhanced solubility could facilitate the formation of optimal bulk heterojunction morphologies with another semiconductor, which is essential for efficient charge separation and collection. While picene itself has a relatively large energy gap, its derivatives could be engineered for optimal light absorption and energy level alignment in a solar cell.